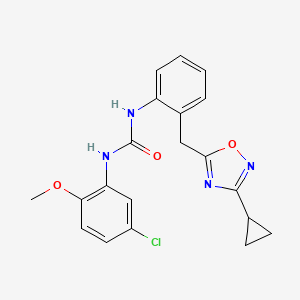![molecular formula C13H14FNO B2457361 N-[1-[(4-Fluorophenyl)methyl]cyclopropyl]prop-2-enamide CAS No. 2185980-81-6](/img/structure/B2457361.png)
N-[1-[(4-Fluorophenyl)methyl]cyclopropyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(4-Fluorophenyl)methyl]cyclopropyl]prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FLX475 and is a selective inhibitor of the C-C motif chemokine receptor 4 (CCR4), which is a protein that plays a crucial role in the immune system.
Mecanismo De Acción
N-[1-[(4-Fluorophenyl)methyl]cyclopropyl]prop-2-enamide inhibits the CCR4 protein, which is involved in the migration of T cells to the site of inflammation. By inhibiting the CCR4 protein, this compound can reduce the migration of T cells to the site of inflammation, thereby reducing inflammation and potentially treating various diseases such as cancer, autoimmune diseases, and allergic diseases.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the migration of T cells to the site of inflammation, thereby reducing inflammation. This compound has also been found to have an immunosuppressive effect, which can be beneficial in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[1-[(4-Fluorophenyl)methyl]cyclopropyl]prop-2-enamide in lab experiments is its selectivity for the CCR4 protein. This compound can be used to specifically inhibit the CCR4 protein, which can be useful in studying the role of this protein in various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to some cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[1-[(4-Fluorophenyl)methyl]cyclopropyl]prop-2-enamide. One future direction is to study its potential use in the treatment of cancer. This compound has been found to inhibit the migration of T cells to the site of inflammation, which can be beneficial in the treatment of cancer. Another future direction is to study its potential use in the treatment of autoimmune diseases. This compound has been found to have an immunosuppressive effect, which can be useful in the treatment of autoimmune diseases. Finally, future studies can focus on the optimization of the synthesis method for this compound to improve its yield and reduce its toxicity.
Métodos De Síntesis
The synthesis of N-[1-[(4-Fluorophenyl)methyl]cyclopropyl]prop-2-enamide involves several steps. The first step involves the reaction of 4-fluorobenzyl bromide with cyclopropylmagnesium bromide to form 1-(4-fluorobenzyl)cyclopropane. The second step involves the reaction of 1-(4-fluorobenzyl)cyclopropane with propargyl bromide to form this compound.
Aplicaciones Científicas De Investigación
N-[1-[(4-Fluorophenyl)methyl]cyclopropyl]prop-2-enamide has shown potential applications in various fields of scientific research. It has been found to be a selective inhibitor of CCR4, which is a protein that plays a crucial role in the immune system. This compound has been studied for its potential use in the treatment of various diseases such as cancer, autoimmune diseases, and allergic diseases.
Propiedades
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]cyclopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c1-2-12(16)15-13(7-8-13)9-10-3-5-11(14)6-4-10/h2-6H,1,7-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNLGJVNAKVMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CC1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2457279.png)
![3-(3,4-dimethoxyphenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2457280.png)

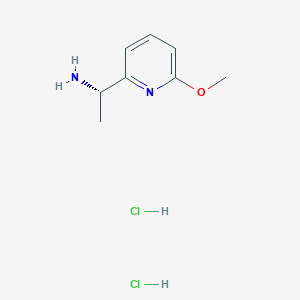
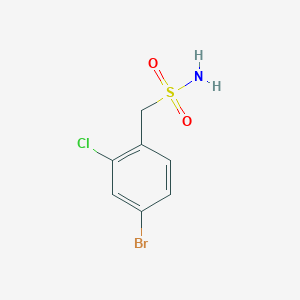
![({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(methyl)dioxo-lambda~6~-sulfane](/img/structure/B2457285.png)
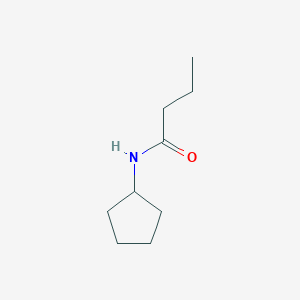
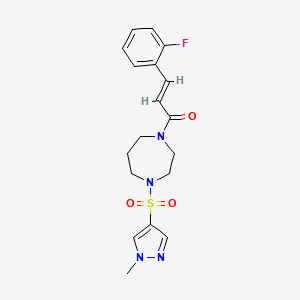
![[1-(2,3-Dihydro-1H-inden-5-yl)-5-methyltriazol-4-yl]methanol](/img/structure/B2457291.png)

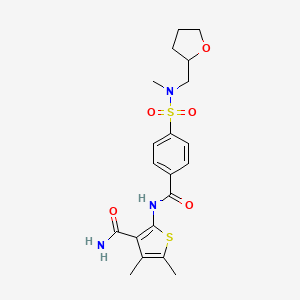
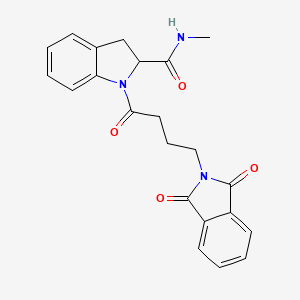
![4-methyl-1-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2457298.png)
